molecular formula C18H26N6O2 B052481 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide CAS No. 112076-60-5

7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

Cat. No. B052481
M. Wt: 358.4 g/mol
InChI Key: DVCJYISTWRMEPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the molecular formula of the compound is C18H26N6O2 , detailed structural analysis information is not available in the sources I found .

Scientific Research Applications

  • Development of Aromatic Poly(amine−hydrazide)s : A study by Liou, Hsiao, Chen, and Yen (2006) discusses the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid, which is then used to prepare poly(amine−hydrazide)s. These polymers exhibit good solubility in organic solvents and can form transparent, flexible films with high glass-transition temperatures. This research opens possibilities for creating materials suitable for blue-light-emitting applications (Liou et al., 2006).

  • Chemiluminescent Protein Conjugates for Immunoassays : In a study by Messeri, Schroeder, Caldini, and Orlando (1986), ABENH is utilized to label proteins for sensitive immunoassays. The compound's ability to maintain the positive charge of proteins and its cleavable amidine linkage at basic pH enhance its efficacy in chemiluminescence-based assays (Messeri et al., 1986).

  • Phthalazinedione-Based Derivatives for Cytotoxicity and Antibacterial Studies : El Rayes, El Enany, Ali, Ibrahim, and Nafie (2022) synthesized a series of compounds based on phthalazinedione, demonstrating their potential in cytotoxic and antibacterial applications. These derivatives, including those with the phenyl phthalazinone moiety, showed promising cytotoxicity against certain cancer cells while being safe against normal cells (El Rayes et al., 2022).

  • Novel Glycopolymers with Lectin Recognition Capability : Research by Cerrada, Ruiz, Sánchez-Chaves, and Fernández-García (2009) explored glycopolymers synthesized from ethylene–vinyl alcohol copolymers and aminosaccharides. These polymers, which involve components like N-(4-aminobutyl)- d -gluconamide, demonstrated unique reversible network formation and specific interactions with lectins, highlighting their potential in molecular recognition applications (Cerrada et al., 2009).

  • Enhancement of Horseradish Peroxidase-Catalyzed Chemiluminescence : Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, and Whitehead (1985) found that certain compounds, including 7-dimethylaminonaphthalene-1,2-dicarboxylic acid hydrazide, significantly enhance light emission in horseradish peroxidase-catalyzed chemiluminescent reactions. This discovery has implications for improving the sensitivity of chemiluminescence-based assays (Thorpe et al., 1985).

properties

IUPAC Name

7-[4-aminobutyl(ethyl)amino]naphthalene-1,2-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-2-24(10-4-3-9-19)13-7-5-12-6-8-14(17(25)22-20)16(15(12)11-13)18(26)23-21/h5-8,11H,2-4,9-10,19-21H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCJYISTWRMEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)C1=CC2=C(C=C1)C=CC(=C2C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149855
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

CAS RN

112076-60-5
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112076605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
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Reactant of Route 6
7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

Citations

For This Compound
2
Citations
HR Schroeder, RC Boguslaski, RJ Carrico… - Methods in …, 1978 - Elsevier
Publisher Summary This chapter discusses the monitoring of specific protein-binding reactions with chemiluminescence. Aminophthalhydrazides, aminonaphthylhydrazides, and their …
Number of citations: 128 www.sciencedirect.com
B Tode, G Messeri, F Bassi, M Pazzagli… - Clinical …, 1987 - academic.oup.com
To select the best tracer for use in a competitive immunoassay, we conjugated human somatomedin C (SmC) to various chemiluminescent compounds via two different synthetic …
Number of citations: 10 academic.oup.com

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